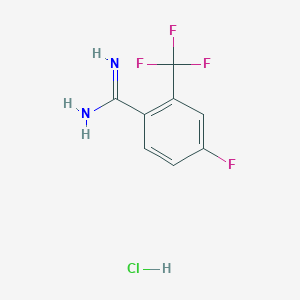
4-フルオロ-2-トリフルオロメチル-ベンザミジン塩酸塩
概要
説明
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C8H7ClF4N2. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its reactivity and stability.
科学的研究の応用
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance product efficacy
準備方法
The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride typically involves the reaction of 4-fluoro-2-trifluoromethyl-benzonitrile with ammonia or an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the amidine group. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oximes, amines, and substituted benzamidines .
作用機序
The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor blockade, or modulation of signal transduction pathways .
類似化合物との比較
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzamidoxime: This compound also contains a trifluoromethyl group and is used in similar applications, but it has different reactivity due to the presence of an oxime group.
4-Fluoro-benzamidine hydrochloride: This compound lacks the trifluoromethyl group, which affects its chemical properties and reactivity.
3,5-Difluoro-benzamidine hydrochloride: This compound has two fluoro groups, which influence its reactivity and applications differently compared to 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
The uniqueness of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride lies in its combination of fluoro and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIJCNTBAPWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)




![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)




